![molecular formula C21H22F3N5O2 B2569372 N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide CAS No. 922846-63-7](/img/structure/B2569372.png)
N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyrazolo[3,4-d]pyrimidine core, which is a type of heterocyclic compound . The molecule also has a trifluoromethyl group attached to a benzyl group, an ethyl group attached to a cyclopentanecarboxamide .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the attachment of the various functional groups . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core would contribute to the rigidity of the molecule, while the various substituents would likely influence its overall shape and properties .Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by the various functional groups present in its structure. For example, the trifluoromethyl group is known to be quite reactive and could participate in various reactions . The pyrazolo[3,4-d]pyrimidine core might also undergo reactions, particularly at the nitrogen atoms .Scientific Research Applications
Synthesis and Anticancer Activity
Compounds structurally related to the queried chemical have been synthesized and evaluated for their anticancer properties. For instance, a series of pyrazolopyrimidine derivatives were synthesized and tested for cytotoxic activities against various cancer cell lines, such as HCT-116 and MCF-7, demonstrating the potential utility of these compounds in cancer therapy (Rahmouni et al., 2016).
Antimicrobial and Insecticidal Properties
Further studies have extended to the antimicrobial and insecticidal applications of pyrazolopyrimidine derivatives. A notable study synthesized pyrimidine linked pyrazole heterocyclics, which were evaluated for their antimicrobial potential against selected microorganisms, highlighting the chemical's versatility in addressing different biological targets (Deohate & Palaspagar, 2020).
Anti-Inflammatory and Enzyme Inhibition
Moreover, the investigation of pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors reveals the chemical's relevance in developing anti-inflammatory drugs. These compounds have shown superior inhibitory profiles against COX-2, suggesting their potential as therapeutic agents for inflammation-related diseases (Raffa et al., 2009).
Antiviral Activities
The versatility of pyrazolopyrimidine derivatives extends to antiviral activities, with studies revealing their effectiveness against the influenza A virus (subtype H5N1), indicating the potential for these compounds to contribute to antiviral therapy (Hebishy et al., 2020).
properties
IUPAC Name |
N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N5O2/c22-21(23,24)16-7-3-4-14(10-16)12-28-13-26-18-17(20(28)31)11-27-29(18)9-8-25-19(30)15-5-1-2-6-15/h3-4,7,10-11,13,15H,1-2,5-6,8-9,12H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXHGRREPAYKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



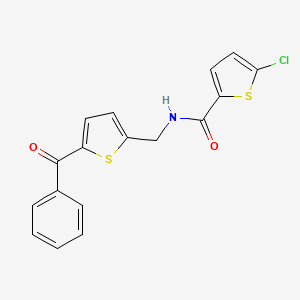
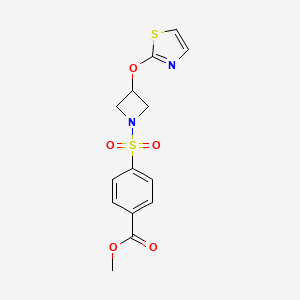
![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2569296.png)
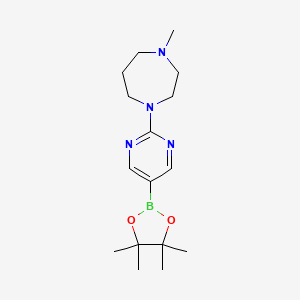
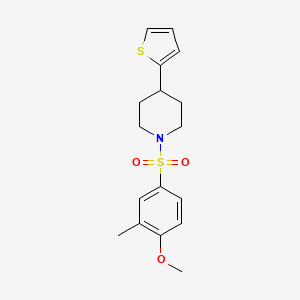
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2569301.png)
![7-Methoxy-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2569302.png)
![1,6,7-Trimethyl-3-(2-morpholin-4-ylethyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2569304.png)

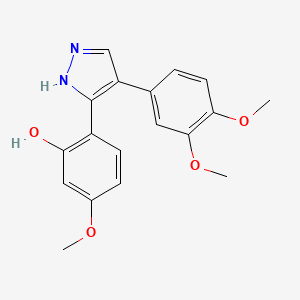
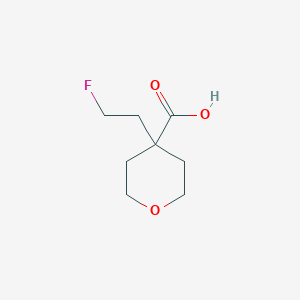
![3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2569311.png)